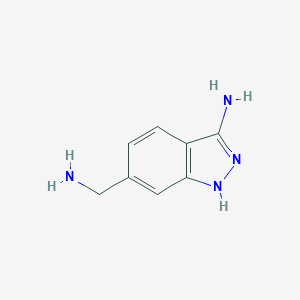

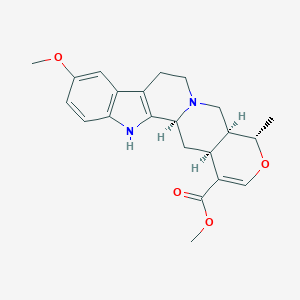

6-(Aminomethyl)-1H-indazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

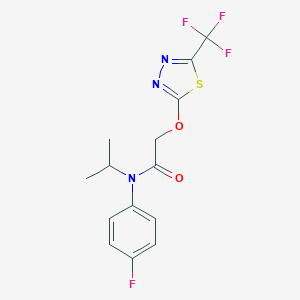

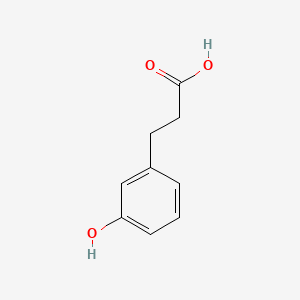

6-(Aminomethyl)-1H-indazol-3-amine, also known as 6-AMIN-1H-indazol-3-amine, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use in drug development, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

Field

The specific scientific field is Medicinal Chemistry .

Summary of the Application

“6-(Aminomethyl)-1H-indazol-3-amine” is used in the synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study . This study is significant because DPP-4 inhibitors have been conceived as a favorable class of agents for the treatment of type 2 diabetes due to their minimal side effects .

Methods of Application

The structure of Sitagliptin, the first medicine approved for the DPP-4 inhibitor, was modified by substituting the tetrahydrotriazolopyridine motif present in Sitagliptin with a series of new fused pyrazolopyrimidine bicyclic fragment . Two series of fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl) pyrazolopyrimidine derivatives containing β-amino ester or amide as linkers were successfully designed for the new DPP-4 inhibitors .

Results or Outcomes

Most of the fused 6-methylpyrazolopyrimidines were evaluated against DPP-4 inhibition and selectivity capacity . β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine possesses significant DPP-4 inhibition (IC 50 ≤ 59.8 nM) and presents similar with Sitagliptin (IC 50 = 28 nM) . Particularly, they had satisfactory selectivity over DPP-8 and DPP-9 .

Application as Aliphatic Building Blocks

Field

The specific scientific field is Organic & Biomolecular Chemistry .

Summary of the Application

“6-(Aminomethyl)-1H-indazol-3-amine” can be used as aliphatic building blocks . This application is significant because it allows for the activation and transformation of bonds to C(sp3) carbons at a level of versatility matching their C(sp2) counterparts .

Methods of Application

The primary alkyl amines, such as “6-(Aminomethyl)-1H-indazol-3-amine”, are traditionally considered inert to substitution chemistry . However, recent advances in the field of aliphatic deamination chemistry demonstrate that these moieties can be harnessed as valuable C(sp3) synthons .

Results or Outcomes

The use of primary alkyl amines as aliphatic building blocks has opened up new possibilities in the field of organic synthesis . This has led to the development of new synthetic methods and tools .

Application in Synthesis of Aminomethylenephosphonic Acids

Field

The specific scientific field is Chemistry .

Summary of the Application

“6-(Aminomethyl)-1H-indazol-3-amine” can be used in the synthesis of aminomethylenephosphonic acids . These compounds are broadly defined as analogues of amino acids in which the carboxyl group is replaced by a phosphonic acid .

Methods of Application

The synthesis methods of aminomethylphosphonic acids involve the use of “6-(Aminomethyl)-1H-indazol-3-amine” as a key component . The N-C-P molecular fragment in these compounds is what defines them as analogues of amino acids .

Results or Outcomes

The synthesis of aminomethylenephosphonic acids has led to their wide range of applications, from agrochemistry to medicinal chemistry . They have also been used in the separation of metals and rare earth by solvent extraction .

Application in Antibacterial and Antibiofilm Agents

Field

The specific scientific field is Chemical Science .

Summary of the Application

“6-(Aminomethyl)-1H-indazol-3-amine” can be used in the development of advanced antibacterial and antibiofilm agents . This application is significant because it leads to enhanced therapeutic efficacy and a wider range of functions .

Methods of Application

The development of these agents involves the combination of biomolecules such as proteins or cells with exogenous moieties . One prominent example that is rising as a promising therapeutic modality in oncology is antibody–drug-conjugate (ADC) .

Results or Outcomes

The use of “6-(Aminomethyl)-1H-indazol-3-amine” in the development of antibacterial and antibiofilm agents has opened up new possibilities in the field of oncology . This has led to the development of new therapeutic modalities .

Application in Bioconjugation

Summary of the Application

“6-(Aminomethyl)-1H-indazol-3-amine” can be used in bioconjugation . This application is significant because it combines biomolecules such as proteins or cells with exogenous moieties, leading to enhanced therapeutic efficacy and a wider range of functions .

Methods of Application

The process of bioconjugation involves the combination of biomolecules with exogenous moieties . This process is used to enhance the therapeutic efficacy of these biomolecules .

Results or Outcomes

The use of “6-(Aminomethyl)-1H-indazol-3-amine” in bioconjugation has led to the development of new therapeutic modalities . This has opened up new possibilities in the field of medicine .

Propiedades

IUPAC Name |

6-(aminomethyl)-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,4,9H2,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCSMKWWSLUJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-1H-indazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)